molecular formula C7H3BrN4 B2920801 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile CAS No. 1427852-24-1

3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile

Cat. No.: B2920801
CAS No.: 1427852-24-1
M. Wt: 223.033
InChI Key: JYWLUOYMIDZFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile (CAS 1427852-24-1) is a versatile chemical intermediate designed for research and development in medicinal chemistry. This compound features a bromo substituent and a carbonitrile group on its fused triazolopyridine heterocyclic scaffold, making it a valuable building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions and other synthetic transformations . The [1,2,4]triazolo[4,3-a]pyridine core is a privileged structure in drug discovery, known for its broad-spectrum biological impact and presence in pharmacologically active compounds . Researchers utilize this bromo-carbonitrile derivative as a key precursor in the synthesis of potential therapeutic agents. Its high-quality standard ensures reliability in experimental outcomes, supporting innovation in the discovery of novel bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN4/c8-7-11-10-6-3-5(4-9)1-2-12(6)7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWLUOYMIDZFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2Br)C=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427852-24-1
Record name 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound efficiently .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests potential for industrial applications, given its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include enaminonitriles and benzohydrazides, with reactions often conducted under microwave irradiation at elevated temperatures (e.g., 140°C) in solvents like toluene .

Major Products

The major products of these reactions are typically fused heterocyclic compounds, which can exhibit significant biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can lead to various biological effects, including anti-cancer and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile with analogous derivatives, emphasizing substituent effects on physicochemical and biological properties:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Properties/Activities
3-Bromo-[1,2,4]triazolo[...]-7-carbonitrile 3-Br, 7-CN 224.03 (estimated) Not reported Not given Potential halogen bonding, polar
3-Phenyl-[1,2,4]triazolo[...]-7-carbonitrile (3f) 3-Ph, 7-CN 221.08 225–226 41 Moderate yield, aromatic π-π interactions
3-Phenyl-7-(trifluoromethyl)-[...]triazolo[...] (3e) 3-Ph, 7-CF₃ 286.06 225–226 46 Higher molecular weight due to CF₃ group
7-Bromo-3-chloro-[1,2,4]triazolo[...] 7-Br, 3-Cl 232.47 Not reported Not given Dual halogen substitution
[1,2,4]Triazolo[...]-7-carbonitrile (base) 7-CN 144.14 Not reported Not given Parent compound for derivatization

Key Observations:

Substituent Effects on Physicochemical Properties: The trifluoromethyl group in 3e increases molecular weight significantly compared to 3f and the bromo-carbonitrile analog .

Biological Activity :

  • While antifungal activity is reported for triazolo[4,3-a]pyridine derivatives with hydrazone moieties (), the bromo-carbonitrile compound’s activity remains untested in the provided evidence.
  • The nitrile group in related compounds (e.g., triazolopyrimidine carbonitriles) is associated with antimicrobial activity, suggesting a possible role in target binding via hydrogen bonding or dipole interactions .

Synthetic Challenges :

  • Yields for triazolo[4,3-a]pyridine derivatives (e.g., 41–46% for 3f and 3e ) indicate moderate efficiency in microwave-assisted syntheses, likely due to steric or electronic effects of substituents .

Structure-Activity Relationship (SAR) Insights

  • Halogen Positioning : The 3-bromo substitution in the target compound vs. 7-bromo in ’s analog may lead to divergent reactivity; position-specific effects on bioactivity warrant further study .
  • Comparative Bioactivity Gaps: highlights antifungal activity in hydrazone-modified triazolo derivatives, but the bromo-carbonitrile variant’s performance remains uncharacterized.

Biological Activity

3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.

  • Molecular Formula : C6H4BrN5
  • Molecular Weight : 198.02 g/mol
  • CAS Number : 832735-60-1

Antimicrobial Activity

Research indicates that compounds related to triazolo-pyridine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows promising activity against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial effects .
  • Biofilm Formation Inhibition : It was found to significantly inhibit biofilm formation compared to standard antibiotics like Ciprofloxacin .

Anti-inflammatory Activity

The anti-inflammatory potential of triazolo derivatives has been highlighted in several studies:

  • Cyclooxygenase (COX) Inhibition : The compound has shown significant inhibition of COX-2 with IC50 values in the low micromolar range (0.02–0.04 μM), suggesting its utility as a non-steroidal anti-inflammatory drug (NSAID) .
  • In Vivo Studies : Animal models have demonstrated that derivatives exhibit substantial reduction in inflammation markers, comparable to established NSAIDs like diclofenac .

Anticancer Activity

Emerging research indicates that triazolo derivatives may also possess anticancer properties:

  • Cell Line Studies : In vitro assays on various cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations .
  • Mechanism of Action : The proposed mechanisms include the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Case Studies

Several case studies have explored the biological efficacy of this compound:

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the antimicrobial efficacy against resistant strains.
    • Results : Demonstrated significant bactericidal activity with reduced MICs when used in combination with existing antibiotics.
  • Anti-inflammatory Efficacy :
    • Objective : Assess the anti-inflammatory effects in animal models.
    • Results : Showed a marked decrease in paw edema and inflammatory cytokines after treatment with the compound.

Data Tables

Biological ActivityMeasurementResult
Antimicrobial (MIC)μg/mL0.22 - 0.25
COX-2 InhibitionIC50 (μM)0.02 - 0.04
Anti-cancer (IC50)μMVariable across cell lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.